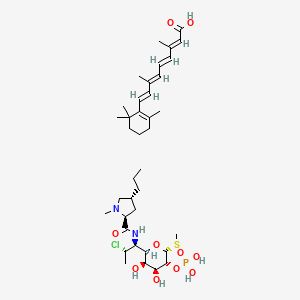

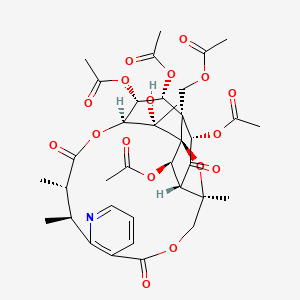

![molecular formula C6H5N3 B1242154 Imidazo[1,2-c]pyrimidine CAS No. 274-78-2](/img/structure/B1242154.png)

Imidazo[1,2-c]pyrimidine

Overview

Description

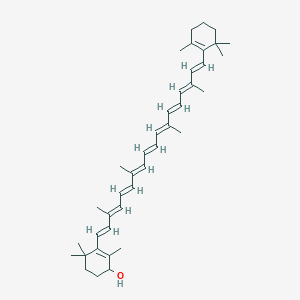

Imidazo[1,2-c]pyrimidine is a heterocyclic compound with the molecular formula C6H5N3 . It has a molecular weight of 119.13 . This compound is a solid at room temperature and is stored in a dry, sealed environment .

Synthesis Analysis

Imidazo[1,2-a]pyrimidine derivatives can be synthesized through a one-pot, multicomponent reaction involving imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, enolizable C–H activated acidic compounds, and sodium carbonate . This method provides mild reaction conditions, simple purification without column chromatography, and moderate to good yields .

Molecular Structure Analysis

The molecular structure of Imidazo[1,2-c]pyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure of the compound can be established using different spectroscopic analyses .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives have been found to undergo various chemical reactions. For instance, they can act as oxidizing agents, targeting different organelles . They can also undergo direct functionalization, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .

Physical And Chemical Properties Analysis

Imidazo[1,2-c]pyrimidine is a solid at room temperature . It has a molecular weight of 119.13 and a CAS Number of 274-78-2 . The compound is stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Medicinal Chemistry

Imidazo[1,2-c]pyrimidine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It plays a huge role in the present repertoire of medicinal chemists due to its potential capability to modulate physicochemical properties .

Anticancer Activity

Imidazo[1,2-c]pyrimidine and its derivatives are commonly used as anticancer drugs . For instance, imidazopyridine-guanylhydrazone compound has effective anticancer activity in various human cancer cell lines .

Antibacterial and Antiviral Properties

These compounds are also used as antibacterial and antiviral drugs . They have been found to have antimicrobial and antiviral properties .

Anti-inflammatory Drugs

Imidazo[1,2-c]pyrimidine is used in the production of anti-inflammatory drugs . It has anti-inflammatory properties .

Material Science

This moiety is also useful in material science because of its structural character . It has great potential in several research areas, from materials science to the pharmaceutical field .

Optoelectronic Devices

Imidazo[1,2-c]pyrimidine has been reported in different technological applications, such as optoelectronic devices .

Sensors

It has been used in the development of sensors .

Emitters for Confocal Microscopy and Imaging

Imidazo[1,2-c]pyrimidine has been used as emitters for confocal microscopy and imaging .

Safety and Hazards

Imidazo[1,2-c]pyrimidine is classified under GHS07 for safety . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be worn .

Future Directions

Imidazo[1,2-a]pyrimidine derivatives have shown potential in various applications. They have been found to exhibit significant pharmacological potential in a broad range of applications, including anticancer, anti-inflammatory, acetylcholinesterase inhibitory, anti-rheumatic, neurodegenerative diseases, antimicrobial, antibacterial, and antifungal properties . Future research could focus on developing new imidazo[1,2-a]pyrimidine derivatives with enhanced anti-inflammatory activities and minimum toxicity .

Mechanism of Action

Target of Action

Imidazo[1,2-c]pyrimidine has been recognized as a significant scaffold in medicinal chemistry due to its wide range of applications . It exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . It also shows potential as a covalent anticancer agent . The primary targets of Imidazo[1,2-c]pyrimidine are the kinetoplastid parasites, including Trypanosoma cruzi and T. brucei brucei .

Mode of Action

The mode of action of Imidazo[1,2-c]pyrimidine varies depending on the disease it targets. In the case of tuberculosis, it acts as an anti-infective agent . For cancer, it acts as a covalent inhibitor . The compound interacts with its targets, causing changes that inhibit the growth of the disease-causing organisms or cells .

Biochemical Pathways

Imidazo[1,2-c]pyrimidine affects various biochemical pathways. In yeast and human cells, it targets essential, conserved cellular processes . In the case of tuberculosis, it exhibits significant activity against the disease by affecting the biochemical pathways of the tuberculosis bacteria .

Pharmacokinetics

The pharmacokinetic properties of Imidazo[1,2-c]pyrimidine contribute to its bioavailability. Based on promising in vitro activity, cytotoxicity, metabolic stability, and protein binding properties, the Imidazo[1,2-c]pyrimidine derivative was selected for in vivo follow-up studies .

Result of Action

The result of Imidazo[1,2-c]pyrimidine’s action is the inhibition of the growth of the targeted organisms or cells. For instance, it has shown selective activity potential against kinetoplastid parasites . In cancer treatment, it has shown potential as a potent anticancer agent .

properties

IUPAC Name |

imidazo[1,2-c]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-7-5-9-4-3-8-6(1)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWQQQGKMHENOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN2C1=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429541 | |

| Record name | imidazo[1,2-c]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-c]pyrimidine | |

CAS RN |

274-78-2 | |

| Record name | Imidazo[1,2-c]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=274-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | imidazo[1,2-c]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the therapeutic areas where Imidazo[1,2-c]pyrimidine derivatives have shown potential?

A1: Research indicates that Imidazo[1,2-c]pyrimidine derivatives have demonstrated potential in several therapeutic areas, including:

- Antiplatelet Aggregation: Numerous studies highlight the synthesis and evaluation of Imidazo[1,2-c]pyrimidines as potential antiplatelet agents. [, , , , , ]

- Anti-tumor Activity: Certain Imidazo[1,2-c]pyrimidine derivatives have shown promising antitumor activity in vitro. [, , ]

- Antiviral Activity: Studies have explored the antiviral properties of Imidazo[1,2-c]pyrimidine derivatives, particularly against the BK polyomavirus (BKV). []

- Anti-inflammatory Activity: Research suggests potential anti-inflammatory properties associated with some Imidazo[1,2-c]pyrimidine derivatives. [, ]

- Antidepressant Activity: Some studies have investigated the potential of Imidazo[1,2-c]pyrimidines as antidepressants. [, ]

Q2: How does the structure of Imidazo[1,2-c]pyrimidine influence its biological activity?

A2: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the Imidazo[1,2-c]pyrimidine scaffold affect its biological activity. For instance, research has shown:

- Substituents on the Imidazo[1,2-c]pyrimidine core can significantly influence antitumor activity, particularly the nature of amine fragments at specific positions. []

- The presence of acidic or non-acidic moieties on the heterocyclic system can impact anti-inflammatory activity. []

- The length of the chain connecting the Imidazo[1,2-c]pyrimidine ring to a cyanoguanidine group can significantly affect H2-antagonistic activity. []

Q3: Can you provide examples of specific Imidazo[1,2-c]pyrimidine derivatives and their reported activities?

A3: Certainly, here are a few examples:

- 6-benzyl-8-(methylsulfonyl)-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one and 9-(methylsulfonyl)-7-propyl-2,3,4,7-tetrahydro-6H-pyrimido[1,6-a]pyrimidin-6-one demonstrated potent antiviral activity against BKV. []

- Several 2,4-disubstituted 5,6-dihydro[1]benzoxepino[5,4-d]pyrimidines and 12-substituted 1,2,4,5-tetrahydro[1]benzoxepino[4,5-e]imidazo[1,2-c]pyrimidines exhibited promising antiplatelet activity, surpassing the potency of aspirin. []

- Derivatives of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines showed pronounced antitumor activity, with variations in activity linked to the nature of the amine substituents. []

Q4: What are the common synthetic approaches for preparing Imidazo[1,2-c]pyrimidines?

A4: The synthesis of Imidazo[1,2-c]pyrimidines can be achieved through various methods. Some commonly employed strategies include:

- Condensation reactions of appropriately substituted pyrimidines with alpha-halo ketones or aldehydes. [, , , ]

- Cyclization reactions involving suitably functionalized precursors, such as amino pyrimidines and chloroacetaldehyde. [, ]

- Multi-step synthetic routes utilizing building blocks like N-[bis(methylthio)methylene]glycine ethyl ester and 2-aminofuran-3-carbonitriles. []

- Heterocyclization reactions of functionalized heterocumulenes with suitable binucleophiles. []

- Copper-catalyzed C-N coupling reactions followed by cyclization and oxidation, especially for generating Imidazo[1,2-c]pyrimidine-diones. []

Q5: Have any studies investigated the binding interactions of Imidazo[1,2-c]pyrimidines with specific biological targets?

A5: Yes, certain studies have delved into the binding interactions of Imidazo[1,2-c]pyrimidines with specific targets:

- [3H]BQ-123, an ET(A)-selective antagonist radioligand, was used to characterize endothelin ET(A) receptors in a study involving Imidazo[1,2-c]pyrimidine derivatives. []

- Docking analysis was employed to study the interactions of pyridothieno[3,2-d]pyrimidin-8-amines with their potential biological targets, providing insights into their potential antitumor activity. []

- X-ray crystallography revealed the binding mode of an (R)-2-(4-chlorophenyl)-8-(piperidin-3-ylamino)imidazo[1,2-c]pyrimidine-5-carboxamide derivative to the human checkpoint kinase 1 (Chk1) kinase domain. []

Q6: Are there any computational chemistry studies focusing on Imidazo[1,2-c]pyrimidines?

A6: Computational chemistry plays a significant role in understanding the properties and behavior of Imidazo[1,2-c]pyrimidines:

- Quantum-chemical calculations, such as the Pariser-Parr-Pople (PPP) and PM3 methods, have been employed to study the tautomeric and ionic forms of Imidazo[1,2-c]pyrimidine derivatives. [, ]

- Density functional theory (DFT) calculations have been used to investigate the mechanism of formation of Imidazo[1,2-c]pyrimidines via intramolecular Michael addition. []

- Docking studies are often used to predict the binding modes and affinities of Imidazo[1,2-c]pyrimidine derivatives with various biological targets, aiding in the design of more potent and selective compounds. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

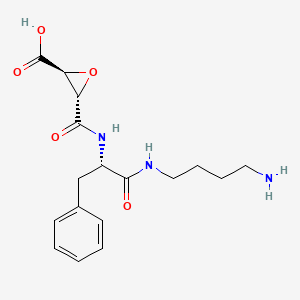

![10-Acetoxy-10,11-dihydro-5h-dibenz[b,f]azepine-5-carboxamide](/img/structure/B1242071.png)

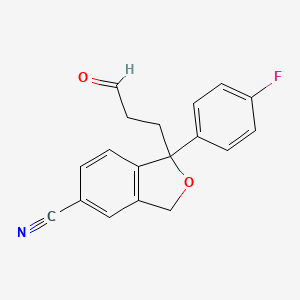

![ammonium pertechnetate[99Tc]](/img/structure/B1242090.png)

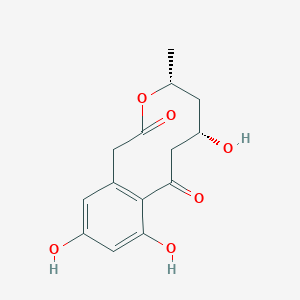

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6S,7S)-2-carboxy-3-[(1-methylpyridin-1-ium-4-yl)sulfanylmethyl]-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1242091.png)

![3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B1242093.png)